molecular formula C19H33NO B5085621 N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine

N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine

Cat. No.: B5085621
M. Wt: 291.5 g/mol
InChI Key: NVASEPMANZKVEQ-UHFFFAOYSA-N
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Description

N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine is an organic compound with the molecular formula C19H33NO It contains a secondary amine group and an aromatic ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine can be achieved through several methods. One common approach involves the reaction of N-butylamine with 5-(2-tert-butylphenoxy)pentan-1-ol under acidic conditions to form the desired amine. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the amine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The aromatic ring can be reduced under hydrogenation conditions to form a cyclohexane derivative.

    Substitution: The aromatic ether group can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-5-(4-tert-butylphenoxy)pentan-1-amine: Similar structure but with a different position of the tert-butyl group on the aromatic ring.

    N-butyl-5-(2-methylphenoxy)pentan-1-amine: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness

N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine is unique due to the presence of both a secondary amine and an aromatic ether group, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO/c1-5-6-14-20-15-10-7-11-16-21-18-13-9-8-12-17(18)19(2,3)4/h8-9,12-13,20H,5-7,10-11,14-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVASEPMANZKVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=CC=CC=C1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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